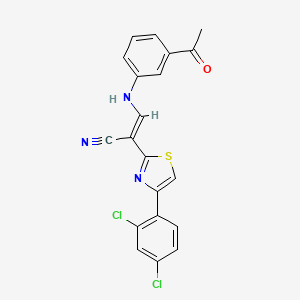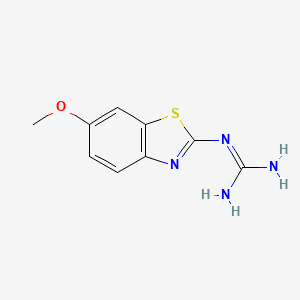
N-(6-methoxy-1,3-benzothiazol-2-yl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(6-methoxy-1,3-benzothiazol-2-yl)guanidine” is a chemical compound with the CAS Number: 86328-45-2. It has a molecular weight of 223.28 . The IUPAC name for this compound is 1-(6-methoxy-1H-1lambda3-benzo[d]thiazol-2-yl)guanidine .
Molecular Structure Analysis
The InChI code for “N-(6-methoxy-1,3-benzothiazol-2-yl)guanidine” is 1S/C9H11N4OS/c1-14-5-2-3-6-7(4-5)15-9(12-6)13-8(10)11/h2-4,15H,1H3,(H4,10,11,12,13) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“N-(6-methoxy-1,3-benzothiazol-2-yl)guanidine” is a compound with a molecular weight of 223.28 . It should be stored at a temperature of 28°C .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antioxidant Properties
N-(6-methoxy-1,3-benzothiazol-2-yl)guanidine and its derivatives have been extensively researched for their antimicrobial properties. Bhat, Belagali, and Shyamala (2017) synthesized a series of benzothiazole guanidines which displayed significant antimicrobial and antioxidant activity. These compounds demonstrated potent activity against various microorganisms, including Candida albicans and Aspergillus niger, and also exhibited notable antioxidant properties as assessed by DPPH and ABTS assays (Bhat, Belagali, & Shyamala, 2017).
Bioactivity in Flu Treatment
In the realm of bioactivity, derivatives of N-(6-methoxy-1,3-benzothiazol-2-yl)guanidine have shown promise. Liu and Cao (2008) synthesized a series of novel methyl 6-deoxy-6-[N'-alkyl/aryl-N''-(benzothiazol-2-yl)]guanidino-alpha-D-glucopyranosides, which displayed anti-influenza activity, indicating the potential of these compounds in treating flu and related respiratory conditions (Liu & Cao, 2008).
Neuroprotective Potential
Anzini et al. (2010) synthesized and evaluated a series of amidine, thiourea, and guanidine derivatives of 2-amino-6-(trifluoromethoxy)benzothiazole for their neuroprotective properties, potentially useful in brain diseases. Their study revealed that certain compounds significantly attenuated neuronal injury and demonstrated antioxidant properties, highlighting the therapeutic potential of these derivatives in neuroprotection (Anzini et al., 2010).
Anticancer Research
In the field of anticancer research, Dave et al. (2012) synthesized a variety of N-substituted benzothiazolyl amino quinazoline derivatives, which were tested for their in vitro cytotoxic activity. The results indicated that these derivatives are a potential class of anticancer agents, showcasing the compound's relevance in cancer treatment research (Dave et al., 2012).
Corrosion Inhibition
Additionally, benzothiazole derivatives have been studied for their corrosion inhibiting effects. Hu et al. (2016) synthesized two benzothiazole derivatives and evaluated their efficacy as corrosion inhibitors against steel in a 1 M HCl solution. The study demonstrated that these inhibitors offered high inhibition efficiencies, indicating their potential application in protecting metals against corrosion (Hu et al., 2016).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(6-methoxy-1,3-benzothiazol-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4OS/c1-14-5-2-3-6-7(4-5)15-9(12-6)13-8(10)11/h2-4H,1H3,(H4,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHGAVRMSKHICJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N=C(N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)guanidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

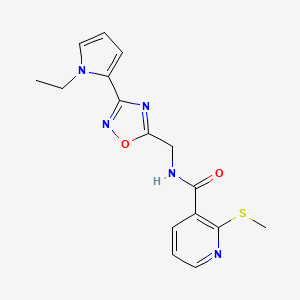
![Methyl 4-[4-(4-methoxybenzoyl)piperazino]-3-nitrobenzenecarboxylate](/img/structure/B2593650.png)
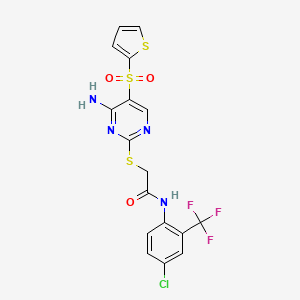
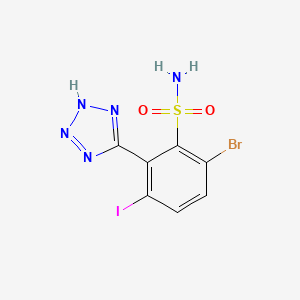

![4-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2593658.png)
![3-acetyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2593660.png)
![5-Chloro-7-[morpholin-4-yl(pyridin-2-yl)methyl]quinolin-8-ol](/img/structure/B2593661.png)
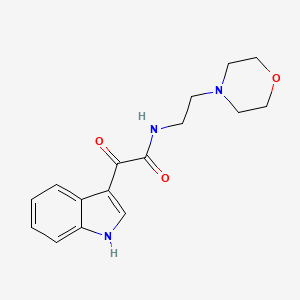
![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((5-fluoro-2-methylphenyl)amino)acrylonitrile](/img/structure/B2593663.png)
![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2593664.png)
![6-chloro-N-[(5-chlorothiophen-2-yl)sulfonyl]-5-cyclopropylpyridine-3-carboxamide](/img/structure/B2593668.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2593669.png)
